molecular formula C10H12O4 B1270617 Ethyl 5-acetyl-2-methylfuran-3-carboxylate CAS No. 19615-50-0

Ethyl 5-acetyl-2-methylfuran-3-carboxylate

Cat. No. B1270617
CAS RN: 19615-50-0
M. Wt: 196.2 g/mol
InChI Key: ANOCIKNIQRBSKB-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-methylfuran-3-carboxylate is a chemical compound with the formula C10H12O4 . It belongs to the class of furans, which are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom.


Synthesis Analysis

The synthesis of Ethyl 5-acetyl-2-methylfuran-3-carboxylate can be achieved through various methods. One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which then transforms into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid .


Molecular Structure Analysis

The molecular structure of Ethyl 5-acetyl-2-methylfuran-3-carboxylate is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecular weight of the compound is 196.20 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 5-acetyl-2-methylfuran-3-carboxylate are diverse. For instance, it can undergo a reaction with acetic acid in isopropyl alcohol at 82℃ for 8 hours to yield Ethyl 2-methyl-5-acetyl-3-furoate carbethoxyhydrazone .

Scientific Research Applications

Spectroscopic Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR have been extensively used for structural elucidation of compounds like Ethyl 5-acetyl-2-methylfuran-3-carboxylate . These techniques help in the study of geometrical and vibrational properties of the compound .

Food Industry

Ethyl 5-acetyl-2-methylfuran-3-carboxylate is one of the heterocyclic compounds responsible for the aroma perceived when food is cooked . It is obtained when an amino acid reacts with a reducing sugar .

Therapeutics

Furan and its derivatives, including Ethyl 5-acetyl-2-methylfuran-3-carboxylate, have applications in therapeutics . However, the specific therapeutic uses of this compound need further research.

Photovoltaic Applications

Furan derivatives are also used in photovoltaic applications . They can be used in the manufacture of solar cells and other photovoltaic devices.

Dyes and Pigments

Furan derivatives are used in the production of dyes and pigments . They can contribute to the color and other properties of these materials.

Corrosion Inhibitors

Furan derivatives can act as corrosion inhibitors . They can help protect metals and other materials from corrosion.

Sustainable Chemistry

Furan derivatives play a role in sustainable chemistry . They can be used in the development of environmentally friendly chemical processes and products.

Agrochemicals

Furan derivatives are used in agrochemicals . They can be used in the production of pesticides, fertilizers, and other agricultural chemicals.

properties

IUPAC Name

ethyl 5-acetyl-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-4-13-10(12)8-5-9(6(2)11)14-7(8)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOCIKNIQRBSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-2-methylfuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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